molecular formula C7H8BrNO B1519322 5-Bromo-3-methoxy-2-methylpyridine CAS No. 1150617-80-3

5-Bromo-3-methoxy-2-methylpyridine

Cat. No.: B1519322
CAS No.: 1150617-80-3
M. Wt: 202.05 g/mol
InChI Key: FAWLCNSUYFGYMF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. This substitution imparts unique properties to the pyridine ring, including a distinct dipole moment and basicity, making it a cornerstone in organic chemistry. alfa-chemistry.com Pyridine derivatives are not merely academic curiosities; they are integral components in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. alfa-chemistry.combiosynth.com

In the pharmaceutical industry, the pyridine scaffold is a common feature in many drugs, contributing to their biological activity. biosynth.comchemspider.com Well-known pharmaceuticals containing the pyridine moiety are used as antihistamines, anti-inflammatory agents, and anticancer drugs. alfa-chemistry.combiosynth.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is often crucial for the binding of these molecules to their biological targets. In agriculture, pyridine derivatives are employed as effective herbicides, insecticides, and fungicides. alfa-chemistry.com Furthermore, in the realm of materials science, these compounds are utilized in the synthesis of functional materials such as conducting polymers and luminescent substances. alfa-chemistry.com

The versatility of pyridine and its derivatives also extends to their role as solvents and reagents in organic synthesis. chemspider.comchemicalbook.com Pyridine is a widely used polar, aprotic solvent, and its basic nature makes it a useful catalyst in various reactions. chemspider.com The ongoing demand for novel molecules with specific functions ensures that the synthesis and functionalization of pyridine derivatives remain an active and vital area of chemical research. chemspider.com

Strategic Importance of Halogenated and Alkoxylated Pyridines as Synthetic Scaffolds

Among the vast family of pyridine derivatives, halogenated and alkoxylated pyridines stand out for their strategic importance as synthetic scaffolds. The introduction of halogen atoms and alkoxy groups onto the pyridine ring provides chemists with powerful tools for molecular construction. Halogenated pyridines, in particular, are key building blocks in synthetic chemistry, enabling a diverse range of subsequent chemical transformations. nih.govichemical.com

The carbon-halogen bond in these compounds serves as a versatile handle for the introduction of other functional groups through various cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are frequently employed to form new carbon-carbon and carbon-nitrogen bonds at the site of halogenation. mdpi.comwikipedia.orgnih.gov This capability is of paramount importance in medicinal chemistry for the diversification of drug candidates in structure-activity relationship (SAR) studies. nih.gov

Alkoxylated pyridines, on the other hand, introduce different electronic properties to the pyridine ring. The alkoxy group is an electron-donating group, which can influence the reactivity and regioselectivity of subsequent reactions. The presence of both a halogen and an alkoxy group on the same pyridine ring, as is the case with 5-Bromo-3-methoxy-2-methylpyridine, creates a highly valuable and versatile intermediate. The methoxy (B1213986) group can direct further substitutions, while the bromo group provides a reactive site for cross-coupling, allowing for the controlled and sequential construction of complex molecular architectures.

Overview of Research Trajectories for this compound within Academic Contexts

While dedicated academic research focusing solely on this compound is limited in publicly accessible literature, its structural motifs suggest clear and promising research trajectories based on the well-established chemistry of related compounds. The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of medicinal and materials chemistry. smolecule.com

The presence of a bromine atom at the 5-position makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com Researchers would likely investigate its use in Suzuki-Miyaura couplings with boronic acids to introduce new aryl or vinyl substituents. wikipedia.org Similarly, it is a plausible substrate for Negishi couplings with organozinc reagents and Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds. wikipedia.orgnih.gov The methoxy and methyl groups on the pyridine ring can influence the reactivity of the bromo group and may also serve as handles for further functionalization in multi-step syntheses.

In the context of medicinal chemistry, derivatives of this compound could be explored for a range of biological activities. Pyridine derivatives are known to exhibit diverse pharmacological properties, and this compound could serve as a starting point for the development of novel therapeutic agents. smolecule.com The specific substitution pattern may lead to unique interactions with biological targets.

In materials science, the incorporation of this building block into larger conjugated systems could be explored for the development of new organic electronic materials. The ability to functionalize the pyridine ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO alfa-chemistry.combiosynth.com
Molecular Weight 202.05 g/mol biosynth.com
CAS Number 1150617-80-3 alfa-chemistry.combiosynth.com
Boiling Point 218-219 °C alfa-chemistry.combiosynth.com
Density 1.452 g/cm³ alfa-chemistry.com
Flash Point 86 °C alfa-chemistry.com
InChIKey FAWLCNSUYFGYMF-UHFFFAOYSA-N alfa-chemistry.com
SMILES CC1=NC=C(C=C1OC)Br alfa-chemistry.combiosynth.com

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected.

TechniqueExpected Data
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methyl group protons.
¹³C NMR Signals for the five carbons of the pyridine ring and the two carbons of the methoxy and methyl substituents.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLCNSUYFGYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653932
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-80-3
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 3 Methoxy 2 Methylpyridine and Its Precursors

Regioselective Functionalization Strategies for Pyridine (B92270) Nucleus

Achieving the desired substitution pattern on the pyridine ring is a central challenge in the synthesis of 5-Bromo-3-methoxy-2-methylpyridine. This requires precise control over the introduction of the bromo, methoxy (B1213986), and methyl groups.

Directed Bromination Techniques

The introduction of a bromine atom at the C-5 position of the pyridine ring is a critical step. Direct bromination of an unsubstituted pyridine nucleus is often unselective. Therefore, the regioselectivity is typically guided by the electronic properties of pre-existing substituents. For instance, in the synthesis of 2-amino-5-bromopyridine, a precursor to various substituted pyridines, 2-aminopyridine (B139424) is treated with bromine in acetic acid. orgsyn.org The amino group at the C-2 position directs the incoming electrophile to the C-5 position.

Starting MaterialReagentSolventKey Feature
2-AminopyridineBromineAcetic AcidThe amino group directs bromination to the C-5 position. orgsyn.org
6-Methylpyridine-3-olNot SpecifiedNot SpecifiedSynthesis of 5-bromo-2-methylpyridine (B113479). chemicalbook.com

Methoxy Group Introduction Methodologies via Nucleophilic Substitution

The methoxy group is commonly introduced via a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This involves the displacement of a suitable leaving group, such as a halogen, by a methoxide (B1231860) source. For example, 5-bromo-2-methoxypyridine (B44785) can be prepared from 2,5-dibromopyridine (B19318) by reaction with sodium methoxide in methanol (B129727). chemicalbook.com Similarly, 3-bromo-5-methoxypyridine (B189597) can be synthesized from 3,5-dibromopyridine (B18299) and methanol in the presence of a base like sodium hydride. chemicalbook.com

Starting MaterialReagentsProductYield
2,5-DibromopyridineSodium Hydroxide, Methanol5-Bromo-2-methoxypyridine98% chemicalbook.com
3,5-DibromopyridineSodium Hydride, Methanol3-Bromo-5-methoxypyridine73% chemicalbook.com

The efficiency of SNAr reactions on pyridine rings is influenced by the nature and position of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Methyl Group Installation Protocols

The installation of a methyl group onto the pyridine ring can be achieved through various methods. One approach involves the use of organometallic reagents. Another strategy, particularly for the synthesis of 2-methylpyridines, can start from precursors like 5-nitro-2-chloropyridine. This precursor reacts with diethyl malonate in the presence of a base, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com

Multistep Synthetic Routes to the this compound Core

The construction of the target molecule often requires a sequence of reactions, combining the functionalization strategies mentioned above.

Strategies Involving Diazotization Reactions from Aminopyridines

Diazotization of aminopyridines provides a versatile route to various substituted pyridines. The Sandmeyer reaction, a well-known example, allows for the conversion of an amino group into a bromo group. For instance, 5-amino-2-methylpyridine (B47470) can be converted to 5-bromo-2-methylpyridine. google.com This process involves treating the aminopyridine with an acid to form a salt, followed by the addition of bromine and an aqueous solution of sodium nitrite. google.com The diazotization of 2- and 4-aminopyridines in dilute mineral acid leads to the formation of diazonium ions, which are then converted to the corresponding bromo- or hydroxypyridines. google.comrsc.org Anhydrous diazotization of 3-aminopyridines can also be employed to generate diazonium salt intermediates. google.com

PrecursorReaction TypeKey ReagentsProduct
5-Amino-2-methylpyridineDiazotization-BrominationAcid, Bromine, Sodium Nitrite5-Bromo-2-methylpyridine google.com
2-AminopyridineDiazotization-BrominationHBr, Br₂, Sodium Nitrite2-Bromopyridine google.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of various functional groups. masterorganicchemistry.com The synthesis of this compound can be envisioned through a pathway involving the substitution of a leaving group on a pre-functionalized pyridine ring. For example, a precursor such as 5-bromo-3-hydroxy-2-methylpyridine could be methoxylated using a suitable methylating agent. Alternatively, a precursor like 3,5-dibromo-2-methylpyridine (B180954) could undergo a regioselective nucleophilic substitution with methoxide. The success of such a reaction would depend on the relative reactivity of the two bromine atoms, influenced by the electronic effect of the methyl group.

A study on the reaction of 5-bromo-1,2,3-triazines with phenols demonstrated a concerted SNAr mechanism, which could offer insights into related pyridine systems. nih.govacs.org The reactivity order in nucleophilic aromatic substitution on N-methylpyridinium ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" observed in many SNAr reactions. nih.gov This highlights the unique reactivity patterns of pyridinium (B92312) systems.

Palladium-Catalyzed Cross-Coupling Precursor Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile methodology for the formation of carbon-carbon bonds. nih.gov This reaction is instrumental in synthesizing precursors to complex molecules like this compound by enabling the precise introduction of aryl or vinyl groups onto a pyridine scaffold. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. nih.gov

The synthesis of biaryl compounds via Suzuki-Miyaura coupling is noted for its tolerance of a wide range of functional groups and often proceeds with high yields. nih.gov For instance, a precursor like N-[5-bromo-2-methylpyridin-3-yl]acetamide can be efficiently coupled with various arylboronic acids. This approach is valuable as the amide group can be a more stable participant in the reaction compared to a free amine, which can sometimes interfere with the catalytic cycle. nih.gov The reaction is generally carried out using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system. nih.gov

The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Precursors

Bromopyridine SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)YieldReference
N-[5-bromo-2-methylpyridin-3-yl]acetamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/Water (4:1)85-95Moderate to Good nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/WaterRefluxFair to Low nih.gov
6-chloro-1,3,5-triazine-2,4-diaminePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterRefluxModerate researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals to reduce environmental impact. This involves developing methodologies that are safer, more efficient, and utilize renewable resources.

Solvent-Free and Catalytic Systems

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. dergipark.org.tr Research has demonstrated the feasibility of performing multicomponent reactions for pyridine synthesis under solvent-free conditions, often facilitated by solid catalysts or microwave irradiation. dergipark.org.trconicet.gov.arrsc.org

For example, the Hantzsch pyridine synthesis, a classic method, can be adapted to solvent-free conditions using recyclable solid acid catalysts like Wells-Dawson heteropolyacids at elevated temperatures (e.g., 80 °C). conicet.gov.ar This approach not only eliminates the need for a solvent but can also lead to high yields and clean reaction profiles. conicet.gov.ar

Microwave-assisted organic synthesis (MAOS) is another powerful green technique. It often leads to dramatic reductions in reaction times, increased yields, and can enable reactions to occur under solvent-free conditions. mdpi.comajrconline.org The synthesis of various brominated pyridine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating methods, with yields increasing by 17-23% and reaction times being significantly shortened. mdpi.com Such catalytic and energy-efficient systems represent a viable green alternative for producing precursors to this compound.

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Coupling reactions like the Suzuki-Miyaura synthesis are often considered to have a relatively high atom economy because they directly link two fragments, minimizing the generation of byproducts. jocpr.com The main byproducts are salts derived from the base and the boronic acid residue, which are generally less toxic than byproducts from other coupling methods. jocpr.com Methods that can utilize all organic groups from an organoborane reagent, such as trialkyl- or triarylboranes, further enhance the atom economy of the process. researchgate.net

Reaction efficiency is also improved by enhancing catalytic activity. The development of highly active palladium catalysts allows for very low catalyst loadings (measured in ppm) and high turnover numbers (TONs), reducing the amount of heavy metal required and simplifying purification. Furthermore, the adoption of advanced manufacturing technologies like flow chemistry offers significant improvements in efficiency. Continuous flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), leading to better yields, higher purity, and enhanced safety compared to traditional batch processing. mdpi.comacs.org The synthesis of various heterocyclic compounds, including pyrazoles and pyridines, has been successfully demonstrated in flow systems, often resulting in significant reductions in reaction time and increased throughput. mdpi.comacs.org

Table 2: Comparison of Synthetic Methodologies and Green Chemistry Metrics

MethodologyKey Green Advantage(s)Potential Impact on Synthesis
Solvent-Free Synthesis (Grinding/Heating)Eliminates solvent waste; reduces pollution. dergipark.org.trSimplifies workup, lowers costs, improves safety.
Microwave-Assisted Synthesis (MAOS)Drastically reduced reaction times, often higher yields. mdpi.comajrconline.orgIncreases energy efficiency and laboratory throughput.
High-Efficiency Catalysis (Low ppm Pd)Reduces heavy metal waste, simplifies purification.Lowers cost and environmental impact of the catalyst.
Flow ChemistrySuperior reaction control, enhanced safety, higher throughput. mdpi.comacs.orgImproves scalability, consistency, and overall process efficiency.
High Atom Economy Reactions (e.g., Suzuki)Maximizes incorporation of reactant atoms into product, minimizes waste. jocpr.comLeads to more sustainable and cost-effective chemical processes.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 3 Methoxy 2 Methylpyridine

Exploration of the Bromine Atom's Reactivity for Further Functionalization

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile site for introducing molecular complexity. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituent at the 5-position is well-suited for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method to form biaryl compounds or to attach alkyl or vinyl groups by reacting an organohalide with a boronic acid or ester. nih.govwikipedia.orgresearchgate.net For 5-Bromo-3-methoxy-2-methylpyridine, a typical Suzuki reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. nih.govrsc.org The reaction is tolerant of various functional groups, making it a robust method for derivatization. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of this compound
Parameter Condition Reference
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand nih.gov
Ligand PPh₃, Buchwald-type phosphines wikipedia.org
Boronic Acid/Ester Aryl-, Vinyl-, or Alkyl-B(OH)₂ wikipedia.org
Base K₃PO₄, Na₂CO₃, K₂CO₃ nih.govrsc.org
Solvent 1,4-Dioxane (B91453)/H₂O, Toluene (B28343), DMF nih.gov
Temperature 80-110 °C researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base, such as triethylamine (B128534) (Et₃N). nih.gov The reaction of this compound with various alkenes can introduce vinyl groups, which can be further functionalized. While aryl bromides can be challenging substrates due to potential side reactions like dehalogenation, the use of phase-transfer catalysts or specific ligand systems can improve yields. beilstein-journals.org

Table 2: Representative Conditions for Heck Reaction of this compound
Parameter Condition Reference
Catalyst Pd(OAc)₂ or Pd₂ (dba)₃ nih.gov
Ligand P(o-tol)₃, PPh₃ nih.gov
Alkene Styrene, Acrylates researchgate.net
Base Et₃N, K₂CO₃ nih.gov
Solvent DMF, Acetonitrile nih.gov
Temperature 100-140 °C organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and a copper(I) salt (typically CuI), in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of an alkynyl moiety onto the pyridine ring, creating a valuable intermediate for further synthesis, including the construction of more complex heterocyclic systems. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne. acs.org

Table 3: Representative Conditions for Sonogashira Coupling of this compound
Parameter Condition Reference
Catalyst Pd(PPh₃)₂Cl₂/CuI wikipedia.org
Ligand PPh₃ wikipedia.org
Alkyne Terminal Alkynes (e.g., Phenylacetylene) researchgate.net
Base Et₃N, Piperidine, Diisopropylamine organic-chemistry.org
Solvent THF, DMF organic-chemistry.org
Temperature Room Temperature to 100 °C wikipedia.org

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Etherification)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It can be used to introduce primary or secondary amines at the 5-position of the pyridine core. wikipedia.org The reaction requires a palladium source, a suitable phosphine ligand (often bulky and electron-rich, such as those developed by Buchwald), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). chemspider.comresearchgate.net This transformation is highly versatile and is a cornerstone of medicinal chemistry for synthesizing arylamines. organic-chemistry.org

Buchwald-Hartwig Etherification: Analogous to the amination, this reaction forms an aryl ether by coupling the bromopyridine with an alcohol. youtube.com The conditions are similar, involving a palladium catalyst, a specialized ligand, and a base. This method provides a milder alternative to classical methods like the Ullmann condensation for forming diaryl or aryl-alkyl ethers. wikipedia.orgyoutube.com

Table 4: Representative Conditions for Buchwald-Hartwig C-N/C-O Coupling
Reaction Catalyst/Ligand Base Solvent Reference
Amination Pd(OAc)₂ or Pd₂(dba)₃ / XPhos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane wikipedia.orglibretexts.orgchemspider.com
Etherification Pd(OAc)₂ / DPPF, dppfCs₂CO₃, K₃PO₄Toluene, Dioxane wikipedia.orgyoutube.com

Reactions Involving the Methoxy (B1213986) Group

Cleavage and Further Functionalization Pathways

The methoxy group at the 3-position is an ether linkage that can be cleaved to reveal a hydroxyl group. This transformation from a methoxypyridine to a hydroxypyridine (or its pyridone tautomer) opens up new avenues for functionalization. Ether cleavage is typically achieved under strong acidic or Lewis acidic conditions. wikipedia.orgmasterorganicchemistry.com Reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃) are commonly used. masterorganicchemistry.com The resulting hydroxyl group can then be used in subsequent reactions, such as O-alkylation, acylation, or conversion to a triflate for further cross-coupling.

Transformations at the Methyl Substituent

Oxidation and Reduction Pathways

The methyl group at the 2-position, while generally stable, can be chemically transformed, primarily through oxidation.

Oxidation: The methyl group can be oxidized to various higher oxidation states, most commonly to a carboxylic acid. acs.orggoogle.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or catalytic methods can achieve this transformation. For instance, selective aerobic oxidation using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt salts can convert methylpyridines to pyridinecarboxylic acids. acs.orgresearchgate.net Alternatively, vapor-phase oxidation over a catalyst at high temperatures is an industrial method for this conversion. google.com The resulting 2-pyridinecarboxylic acid is a valuable synthetic intermediate.

Halogenation: While not a direct oxidation or reduction, the methyl group can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to form a halomethylpyridine. This functional group is highly reactive and can serve as an electrophile in various nucleophilic substitution reactions, significantly expanding the synthetic utility of the original molecule.

Reduction of the methyl group is not a common transformation as it is already in a low oxidation state.

Alpha-Functionalization Reactions

Alpha-functionalization refers to reactions occurring at the carbon atom of the 2-methyl group, which is alpha to the pyridine ring nitrogen. The primary strategy for achieving this is through deprotonation to form a nucleophilic intermediate, a process known as lateral lithiation.

The methyl group of 2-picoline and its derivatives can be deprotonated using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). nih.gov This generates a (2-pyridyl)methyllithium species, a potent nucleophile that can react with a variety of electrophiles. The acidity of this alpha-methyl group is significantly increased compared to toluene due to the inductive effect of the pyridine nitrogen and its ability to stabilize the resulting anion. nih.gov

For this compound, the 2-methyl group is activated for deprotonation. While the methoxy group at the 3-position can also direct ortho-lithiation to the 4-position, the kinetic acidity of the 2-methyl protons makes lateral lithiation a competing and often favored pathway, especially with hindered bases at low temperatures. clockss.orgresearchgate.net Once formed, the lithiated intermediate can be trapped by various electrophiles to introduce new functional groups. rsc.org

Table 1: Representative Alpha-Functionalization Reactions via Lithiation

Electrophile Reagent/Conditions Product Type
Alkyl Halides (e.g., Iodomethane) 1. n-BuLi or LDA, THF, -78 °C2. CH₃I 2-Ethylpyridine derivative
Aldehydes/Ketones (e.g., Benzaldehyde) 1. n-BuLi or LDA, THF, -78 °C2. PhCHO 2-(2-Hydroxy-2-phenylethyl)pyridine derivative
Epoxides (e.g., 1,2-epoxyoctane) 1. n-BuLi or LDA, THF2. 1,2-epoxyoctane 2-(3-Hydroxyalkyl)pyridine derivative nih.gov
Carbon Dioxide 1. n-BuLi or LDA, THF, -78 °C2. CO₂ (gas or solid) 2-Pyridineacetic acid derivative rsc.org
Disulfides (e.g., Dimethyl disulfide) 1. n-BuLi or LDA, THF, -78 °C2. (CH₃S)₂ 2-(Methylthiomethyl)pyridine derivative acs.org

This table presents generalized transformations based on the known reactivity of 2-methylpyridine (B31789) systems. Specific yields for this compound would require experimental validation.

Pyridine Ring Modification Reactions

Modifications to the pyridine ring of this compound primarily leverage the reactivity of the bromine atom at the C5 position. This site is highly suitable for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a common handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this transformation. mdpi.com In this reaction, the bromo-substituted pyridine is coupled with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of complex molecules, including pharmaceuticals. nih.gov

Studies on structurally similar compounds, such as 5-bromo-2-methoxypyridine (B44785) and 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate that the Suzuki coupling proceeds efficiently at the C5-bromo position. mdpi.comnih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

Coupling Partner Catalyst Base Solvent Product
Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 5-Aryl-3-methoxy-2-methylpyridine mdpi.com
Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 3-Methoxy-2-methyl-5-phenylpyridine
Heteroarylboronic Acid Pd(dppf)Cl₂ Na₂CO₃ DME/Water 5-Heteroaryl-3-methoxy-2-methylpyridine

This table outlines typical conditions for Suzuki-Miyaura reactions based on published procedures for similar substrates. mdpi.comnih.gov

Other important cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Stille coupling (with organostannanes), and Sonogashira coupling (with terminal alkynes), are also highly applicable at the C5-bromo position, further expanding the synthetic utility of this scaffold.

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond can undergo nucleophilic aromatic substitution (SNAr), this reaction is generally less facile than for substrates bearing more strongly electron-withdrawing groups or more labile leaving groups like fluorine. nih.gov For an SNAr reaction to occur, the pyridine ring typically needs to be activated by strong electron-withdrawing substituents, and forcing conditions (high temperatures, strong nucleophiles) may be required. acs.orgnih.gov For this compound, cross-coupling reactions are the more common and efficient method for functionalizing the C5 position.

Applications of 5 Bromo 3 Methoxy 2 Methylpyridine As a Key Synthetic Intermediate

Construction of Advanced Nitrogen-Containing Heterocyclic Scaffolds

The bromine atom in 5-Bromo-3-methoxy-2-methylpyridine serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds, enabling the construction of complex biaryl structures and other advanced nitrogen-containing heterocyclic scaffolds. These scaffolds are the core frameworks of many important molecules. For instance, it can be used to synthesize substituted bipyridines, which are prevalent motifs in coordination chemistry and functional materials. The ability to selectively introduce various aryl and heteroaryl groups at the 5-position of the pyridine (B92270) ring is a key advantage.

Synthesis of Biologically Active Compound Libraries

In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. This compound is a valuable starting material for the synthesis of libraries of novel compounds to be screened for biological activity. chemicalbook.com By employing cross-coupling reactions, nucleophilic aromatic substitution, or other transformations at the bromine position, a diverse range of substituents can be introduced. This allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The methoxy (B1213986) and methyl groups can also be modified in later synthetic steps, further expanding the chemical space that can be explored from this single intermediate.

Precursor in Materials Science for Functional Molecules (e.g., polymers, ligands)

The functional groups on this compound make it a useful precursor in materials science. chemicalbook.com The pyridine nitrogen can act as a ligand to coordinate with metal ions, making it a building block for the synthesis of novel metal-organic frameworks (MOFs) or functional coordination polymers. Furthermore, the bromo-functionality allows for its incorporation into polymeric structures through polymerization reactions like Suzuki polycondensation. The resulting polymers, containing the pyridine moiety in the backbone or as a pendant group, can exhibit interesting electronic, optical, or thermal properties, making them candidates for applications in areas such as organic electronics and sensor technology.

Pharmacological and Biological Research on Derivatives of 5 Bromo 3 Methoxy 2 Methylpyridine

Design and Synthesis of Drug Candidate Derivatives

The design of drug candidates based on the 5-Bromo-3-methoxy-2-methylpyridine scaffold leverages its inherent chemical reactivity to create diverse molecular architectures. The bromine atom at position 5 is particularly amenable to palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery.

Key synthetic strategies include:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The bromine atom on the pyridine (B92270) ring can be coupled with a wide variety of aryl or vinyl boronic acids or their esters. This allows for the introduction of diverse aromatic and unsaturated moieties, significantly expanding the chemical space of the derivatives. For instance, a common procedure involves reacting the bromo-pyridine core with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the bromo substituent, facilitates the displacement of the bromine atom by various nucleophiles. This allows for the introduction of nitrogen, oxygen, or sulfur-containing functional groups, which are often crucial for biological activity.

Functional Group Interconversion: The methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. The methyl group can also be a site for modification, although it is less commonly altered.

A typical synthetic approach starts with a substituted pyridine, such as 5-bromo-2-methylpyridin-3-amine (B1289001). The amine group can be protected or converted into other functional groups, like an amide (e.g., N-[5-bromo-2-methylpyridine-3-yl]acetamide), before performing cross-coupling reactions. mdpi.com This multi-step process allows for the systematic and controlled synthesis of a library of derivatives where specific structural features are varied to explore their impact on biological activity.

In Vitro and In Vivo Biological Activity Profiling of Derivatives

Derivatives synthesized from bromo-methoxy-methylpyridine scaffolds have been investigated for a variety of pharmacological activities.

Thrombotic events are a major cause of cardiovascular morbidity and mortality. Research into novel anti-thrombolytic agents is critical, and pyridine derivatives have emerged as promising candidates. nih.govwikipedia.org A series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine via Suzuki cross-coupling reactions were evaluated for their ability to lyse blood clots. mdpi.com

The study revealed that the nature and substitution pattern of the aryl group introduced via the Suzuki reaction significantly influenced the anti-thrombolytic activity. For example, the derivative N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide showed a clot lysis value of 41.32%, indicating substantial activity. mdpi.com In contrast, other derivatives with different substitutions showed lower activity, highlighting the sensitivity of this biological effect to structural changes.

Anti-Thrombolytic Activity of Selected Pyridine Derivatives mdpi.com
CompoundSubstituent at 5-position% Clot Lysis
N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide3,5-dimethylphenyl41.32
N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamidep-tolyl36.71
N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide4-methoxyphenyl33.19
N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide4-chlorophenyl29.54
N-[5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide3-chloro-4-fluorophenyl21.90

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridine derivatives have been explored for their potential to combat pathogenic bacteria and fungi. mdpi.comresearchgate.netnih.gov A significant aspect of bacterial resistance is the formation of biofilms, which are structured communities of bacteria that are less susceptible to conventional antibiotics.

The same series of pyridine derivatives mentioned above were also tested for their ability to inhibit biofilm formation by Escherichia coli. mdpi.com The results showed that several compounds were highly potent. The compound N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide was the most effective, with a biofilm inhibition value of 91.95%. mdpi.com This suggests that specific substitutions, such as a fluorine atom on the coupled aryl ring, can dramatically enhance antibacterial efficacy. Generally, many of the synthesized compounds displayed moderate to good biofilm inhibition, indicating the therapeutic potential of this chemical class. mdpi.com

Biofilm Inhibition Activity of Selected Pyridine Derivatives against E. coli mdpi.com
CompoundSubstituent at 5-position% Biofilm Inhibition
N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide4-fluorophenyl91.95
N-[5-(4-bromophenyl)-2-methylpyridin-3-yl]acetamide4-bromophenyl87.36
N-[5-(3-fluorophenyl)-2-methylpyridin-3-yl]acetamide3-fluorophenyl87.09
N-[5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide3-chloro-4-fluorophenyl86.48
N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide3,5-dimethylphenyl82.97

Pyridine derivatives are a cornerstone of many anti-cancer drugs, and new derivatives are continually being investigated for their anti-proliferative activity. nih.govdrugs.com Studies on various pyridine-based compounds have shown that they can inhibit the growth of numerous cancer cell lines. nih.govdrugs.com The presence of a methoxy group (-OCH₃) in the structure of pyridine derivatives has been shown to significantly improve their anti-proliferative activity against cell lines such as HeLa, A549, and MDA-MB-231. nih.gov Furthermore, research on halogenated benzofuran (B130515) derivatives revealed that the presence of both a bromine atom and a methoxy group influenced the compounds' biological properties, leading to stronger pro-oxidative and pro-apoptotic effects in cancer cells.

In the context of anti-inflammatory potential, some derivatives have been shown to decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) in cancer cell lines. Pyridine derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory effects. nih.govdrugs.com

While direct studies on this compound derivatives for neuropharmacological applications are not widely published, the substituted pyridine scaffold is of great interest in this area. Pyridine derivatives have been synthesized and evaluated for various central nervous system activities, including analgesic, anticonvulsant, and antiparkinsonian effects. nih.gov

A particularly relevant area is the development of antiemetic drugs. A major class of antiemetics, the "setrons" (e.g., Ondansetron, Granisetron), are 5-HT₃ receptor antagonists used to treat nausea and vomiting, especially that induced by chemotherapy. wikipedia.orgdrugbank.comnih.gov The core structures of many of these potent drugs feature a nitrogen-containing heterocyclic system. Research has focused on creating novel fused imidazole (B134444) and pyridine derivatives as 5-HT₃ receptor antagonists. nih.gov For example, imidazo[1,5-a]pyridines have been identified as potent antagonists at this receptor, demonstrating their effectiveness as antiemetic agents. The design of these molecules often involves creating conformationally restricted structures to enhance binding affinity and selectivity for the 5-HT₃ receptor. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biologically Active Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for optimizing lead compounds into effective drugs. For derivatives of substituted pyridines, several key SAR insights have been established.

For Anti-proliferative Activity: A comprehensive analysis of pyridine derivatives has shown that the presence and position of certain functional groups are key. Methoxy (-OMe) and hydroxyl (-OH) groups tend to enhance anti-proliferative activity. nih.govdrugs.com Conversely, the presence of halogen atoms or other bulky groups on the pyridine derivatives can sometimes lead to lower anti-proliferative effects. nih.govdrugs.com In a series of thieno[2,3-b]pyridine (B153569) analogues, a 2-methyl-3-halogen substitution pattern on an attached phenyl ring was found to be optimal for activity.

For Anti-Thrombolytic and Biofilm Inhibition Activity: In a series of N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives, no clear correlation was found between the electron-donating or electron-withdrawing nature of the substituents on the aryl ring and the resulting activity. mdpi.com However, specific substitutions had a profound impact. For biofilm inhibition, aryl rings with fluoro-substituents (e.g., 4-fluorophenyl) showed the highest potency. For anti-thrombolytic activity, a 3,5-dimethylphenyl substituent yielded the best result. mdpi.com These findings were supported by Density Functional Theory (DFT) studies which help to describe possible reaction pathways and properties of the molecules. mdpi.com

For 5-HT₃ Receptor Antagonism (Antiemetic): SAR studies on fused imidazole derivatives revealed that the high potency of certain compounds could be attributed to the suitable position and orientation of the imidazole ring relative to a planar aminocarbonyl part of the molecule, which facilitates binding to the receptor. nih.gov The conformational restriction of side chains is a key design strategy to produce potent and selective 5-HT₃ antagonists.

Mechanistic Studies of Biological Interactions for Derived Compounds

The true therapeutic potential of any new chemical entity lies in its specific interactions with biological macromolecules. For derivatives of this compound, understanding their mechanism of action at the molecular level is crucial. This involves elucidating how they bind to and modulate the function of enzymes and receptors, and how these interactions subsequently influence cellular pathways. Although direct studies on derivatives of this compound are not extensively documented, research on analogous structures provides a foundational understanding of their potential biological interactions.

The substituted pyridine scaffold is a common feature in many compounds designed to inhibit specific enzymes or modulate receptor activity. The electronic properties conferred by the bromo, methoxy, and methyl groups on the pyridine ring can significantly influence binding affinity and selectivity for various biological targets.

One area of interest is the inhibition of cytochrome P450 enzymes. For instance, pyridine-substituted naphthalenes have been identified as potent inhibitors of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. pipzine-chem.com The pyridine moiety in these inhibitors is crucial for their activity. Structural optimization of these compounds has led to the discovery of highly potent and selective inhibitors, with some derivatives exhibiting subnanomolar IC50 values. pipzine-chem.com This suggests that derivatives of this compound could potentially be developed as inhibitors of aldosterone synthase or other P450 enzymes.

Another relevant enzyme target is farnesyl protein transferase (FPTase). Inhibition of this enzyme is a strategy for anticancer drug development, as it is involved in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. nih.gov Analogs of complex molecules containing a bromo-methoxy-dihydro-benzo-cyclohepta-pyridine core have been evaluated as FPTase inhibitors. pipzine-chem.com These studies indicate that the pyridine ring and its substituents play a critical role in the potency of these inhibitors.

Furthermore, research on a compound structurally related to the subject, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has shown its utility as a core component of a potent antagonist for dopamine (B1211576) D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors. nih.gov This highlights the potential for derivatives of this compound to act as modulators of key receptors in the central nervous system. The synthesis of oxazolidinone derivatives from 3-bromo-5-methoxy-2-methylpyridine, which act as modulators of mGluR5 receptors, further supports this potential. biosynth.com

Table 1: Examples of Enzyme and Receptor Inhibition by Structurally Related Pyridine Derivatives

Compound Class/DerivativeTarget Enzyme/ReceptorReported Activity (IC50)Reference
Pyridine Substituted NaphthalenesAldosterone Synthase (CYP11B2)Subnanomolar to nanomolar range pipzine-chem.com
4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo smolecule.commdpi.com-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide analogsFarnesyl Protein TransferaseVaries with substitution pipzine-chem.com
(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamideDopamine D2/D3, Serotonin-3 ReceptorsPotent antagonist activity nih.gov
Oxazolidinone derivativesmGluR5 ReceptorsModulatory activity biosynth.com

This table presents data from studies on compounds that are structurally related to, but not direct derivatives of, this compound to illustrate potential biological targets.

For instance, the inhibition of farnesyl transferase by pyridine derivatives can block the Ras signaling pathway. nih.gov The Ras protein, when activated, triggers a cascade of phosphorylation events through the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival, respectively. nih.gov By preventing the farnesylation of Ras, these inhibitors can abrogate its function and thereby inhibit tumor growth. nih.gov

In the context of cancer research, other pyridine derivatives have been shown to impact cellular viability through different mechanisms. For example, a series of 5-methoxyquinoline (B23529) derivatives have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase. nih.govmdpi.com Inhibition of EZH2 leads to a decrease in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), which in turn can reactivate tumor suppressor genes and inhibit cancer cell proliferation. nih.govmdpi.com One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2 and showed good anti-viability activity against two tumor cell lines. nih.govmdpi.com

Furthermore, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature methoxy and bromo substitutions on an aromatic core, have revealed potent cytotoxic effects, particularly against the human breast adenocarcinoma MCF7 cell line. nih.gov The mechanism of action for these compounds was found to be the inhibition of microtubular protein polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. nih.gov This suggests that derivatives of this compound could potentially be investigated for their effects on cytoskeletal dynamics and cell cycle progression.

A study on pyridine derivatives synthesized from the closely related 5-bromo-2-methylpyridin-3-amine has also reported biofilm inhibition activity against Escherichia coli. While the precise cellular pathways were not elucidated in this study, it points towards potential applications in combating bacterial infections by interfering with pathways essential for biofilm formation.

Table 2: Potential Cellular Pathway Interrogation for Derivatives

Potential Derivative ClassInvestigated Cellular PathwayObserved EffectReference
Farnesyl Transferase InhibitorsRas Signaling Pathway (Raf/MEK/ERK, PI3K/AKT)Inhibition of downstream signaling, reduced cell proliferation nih.gov
EZH2 InhibitorsHistone MethylationDecreased global H3K27me3 levels, anti-proliferative activity nih.govmdpi.com
Tubulin Polymerization InhibitorsCell Cycle Progression, ApoptosisDisruption of microtubule network, G2/M arrest, induction of apoptosis nih.gov
Biofilm InhibitorsBacterial Biofilm FormationInhibition of biofilm formation in E. coli

This table outlines potential areas of cellular pathway investigation for derivatives of this compound based on studies of structurally similar compounds.

Computational and Theoretical Investigations of 5 Bromo 3 Methoxy 2 Methylpyridine and Its Analogs

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the properties of pyridine (B92270) derivatives. These studies provide fundamental insights into the molecule's behavior at an electronic level. A notable DFT study was conducted on a series of analogs, including N-[5-bromo-2-methylpyridine-3-yl]acetamide, using the B3LYP functional with a 6-31G(d,p) basis set, which offers a reliable balance between computational cost and accuracy for such systems. mdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

In a DFT analysis of N-[5-bromo-2-methylpyridine-3-yl]acetamide and its derivatives formed via Suzuki coupling, the FMOs were calculated to understand their electronic character. mdpi.com The HOMO-LUMO gap for these compounds was found to be significant, indicating good kinetic stability.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a 5-Bromo-2-methylpyridine (B113479) Analog (Data derived from studies on N-[5-bromo-2-methylpyridine-3-yl]acetamide) mdpi.com

ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-1.41
Energy Gap (ΔE)5.04

This interactive table provides a summary of the key FMO parameters calculated via DFT.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool that illustrates the charge distribution on the molecule's surface. mdpi.com It helps in identifying sites susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are electron-rich and are targets for electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral regions. mdpi.com For analogs of 5-Bromo-3-methoxy-2-methylpyridine, MEP analysis has been used to locate these reactive sites, providing a visual guide to their chemical behavior. mdpi.com

Table 2: Calculated Reactivity Indices for a 5-Bromo-2-methylpyridine Analog (Data derived from studies on N-[5-bromo-2-methylpyridine-3-yl]acetamide) mdpi.com

Reactivity IndexDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.45
Electron Affinity (A)-ELUMO1.41
Electronegativity (χ)(I+A)/23.93
Chemical Hardness (η)(I-A)/22.52
Chemical Softness (S)1/η0.39

This interactive table outlines the global reactivity descriptors calculated from FMO energies.

Table 3: Calculated Dipole Moment for a 5-Bromo-2-methylpyridine Analog (Data derived from studies on N-[5-bromo-2-methylpyridine-3-yl]acetamide) mdpi.com

CompoundDipole Moment (Debye)
N-[5-bromo-2-methylpyridine-3-yl]acetamide2.68

This interactive table presents the DFT-calculated dipole moment.

While specific theoretical spectroscopic predictions for this compound were not found in the search results, DFT is routinely used to calculate vibrational frequencies (IR spectra) and chemical shifts (NMR spectra), which can be compared with experimental data to confirm molecular structures.

Molecular Docking and Drug-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While no specific molecular docking studies for this compound were identified in the provided search results, its analogs have been synthesized as part of research into potent receptor antagonists. For instance, the carboxylic acid moiety of a potent dopamine (B1211576) D2/D3 and serotonin-3 (5-HT3) receptor antagonist is 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. nih.gov The biological activity of such close analogs suggests that this compound itself could be a valuable scaffold for designing ligands that interact with these important neurological targets. Future computational work could involve docking this compound into the active sites of dopamine and serotonin (B10506) receptors to predict binding affinities and key interactions, thereby guiding the synthesis of new, more potent inhibitors.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is an invaluable tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most favorable reaction pathway and understand the factors controlling reaction outcomes, such as regioselectivity.

For pyridine derivatives, computational studies have been used to investigate various transformations. For example, the mechanism of Suzuki cross-coupling reactions, a common method for functionalizing bromopyridines, has been explored using DFT. mdpi.com Furthermore, DFT calculations have been employed to understand the mechanism of organocatalytic aryl-aryl bond formation and the synthesis of azaindoles from pyridine N-oxides, which proceed through complex cascades involving rearrangements. acs.org These studies help rationalize why a particular product is formed and can predict the feasibility of a proposed synthetic route.

Although a specific computational study on the synthesis mechanism of this compound was not found, the methodologies are well-established. A theoretical investigation could, for example, model the Sandmeyer-type reaction used to convert 5-amino-2-methylpyridine (B47470) into 5-bromo-2-methylpyridine, providing insights into the intermediates and energetics of this transformation. google.com

Analytical Characterization Methodologies in Research on 5 Bromo 3 Methoxy 2 Methylpyridine and Its Derivatives

Advanced Spectroscopic Techniques (e.g., High-Resolution Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of novel pyridine (B92270) derivatives. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For pyridine derivatives, NMR is used to confirm the substitution pattern on the pyridine ring.

In a study detailing the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001), a related isomer, the structures of the products were confirmed using ¹H-NMR and ¹³C-NMR. mdpi.com For the intermediate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, the following spectral data were recorded:

¹H-NMR (CDCl₃): Signals were observed at δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), and 2.45 (s, 3H, COCH₃).

¹³C-NMR (CDCl₃ + CD₃OD): Resonances appeared at δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, and 169.1.

This data confirms the presence of the pyridine ring protons, the methyl group, and the acetyl group, which is consistent with the expected structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural information. The presence of bromine is often easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. researchgate.net

For N-[5-bromo-2-methylpyridine-3-yl]acetamide, electron ionization mass spectrometry (EI-MS) showed a molecular ion [M+H]⁺ at m/z 229, confirming the molecular weight. nih.gov Predicted high-resolution mass spectrometry data for various adducts of 5-Bromo-3-methoxy-2-methylpyridine provides further insight into its expected mass spectrometric behavior.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. uni.lu
Adductm/z (Predicted)
[M+H]⁺228.99710
[M+Na]⁺250.97904
[M-H]⁻226.98254
[M+K]⁺266.95298

The fragmentation of brominated pyridine derivatives under mass spectrometry is influenced by the substitution pattern. Studies on related compounds show that the position of the bromine atom affects the stability of the molecular ion and the resulting fragmentation pathways. nih.gov

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures and for assessing purity.

Flash Chromatography

Following synthesis, crude products of pyridine derivatives are commonly purified by flash chromatography on a silica (B1680970) gel column. For example, in the synthesis of various multi-substituted pyridines, flash chromatography with a gradient of ethyl acetate (B1210297) in hexanes was effectively used to isolate the desired products in high yield. nih.gov This technique is a standard and efficient method for purifying moderately polar compounds like bromomethoxypyridines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of pyridine compounds. It offers high resolution and sensitivity. Methods for analyzing pyridine and its derivatives often use reverse-phase columns. For instance, pyridine itself can be analyzed on a Primesep 100 mixed-mode column using a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com The development of rapid HPLC methods, often with run times of around 15 minutes, is crucial for monitoring reaction progress and for quality control of fuel additives like pyridine. dtic.mil For preparative separations, HPLC can be scaled up to isolate impurities or to obtain highly pure samples of the target compound.

Crystallography and Structural Determination

For instance, X-ray diffraction studies on adducts of 2-methylpyridine (B31789) (2-picoline) have been successfully used to determine their solid-state structures. mdpi.comnih.gov In one study, crystals of a copper(II) acetylacetonate (B107027) adduct with 4-methylpyridine (B42270) were grown from benzene (B151609) and analyzed, revealing detailed coordination geometry. mdpi.com

A study on a more complex derivative, 3-Bromo-5-iodo-6-methoxy-2-methylpyridine , reveals key structural features that can be extrapolated to similar compounds. X-ray diffraction shows a planar pyridine ring. Key structural parameters include:

C–Br bond length: 1.89 Å

C–I bond length: 2.09 Å

Dihedral angles: The methoxy (B1213986) and methyl groups are slightly out of the ring plane (5–7°) to minimize steric hindrance.

Future Directions and Emerging Research Avenues for 5 Bromo 3 Methoxy 2 Methylpyridine

Catalyst Development for Efficient Transformations

The transformation of 5-Bromo-3-methoxy-2-methylpyridine into more complex molecules heavily relies on catalysis. The development of novel and more efficient catalyst systems is a primary avenue of future research, aimed at enhancing reaction yields, selectivity, and substrate scope under milder conditions.

A major focus lies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, for which bromo-pyridines are excellent substrates. mdpi.comlibretexts.org Future work will likely involve designing advanced ligand systems for the palladium center. These ligands can fine-tune the catalyst's electronic and steric properties, potentially leading to lower catalyst loadings (measured in parts per million, ppm), higher turnover numbers, and greater tolerance of other functional groups within the reacting molecules. acs.org For instance, varying the phosphine (B1218219) ligands used with a palladium precursor like Pd(OAc)₂ can alter the site-selectivity of reactions on di-halogenated pyridines. acs.org

Beyond palladium, research is expanding to include catalysts based on more earth-abundant and less costly metals like cobalt and rhodium. Cobalt-catalyzed [2+2+2] cycloaddition reactions, for example, represent an efficient method for constructing highly substituted pyridine (B92270) rings from simpler precursors. rsc.org Rhodium catalysts are being developed for intramolecular C-H bond functionalization, enabling the creation of complex multicyclic pyridine derivatives. scispace.com The application of such catalyst systems to transform this compound could unlock novel molecular architectures.

Catalyst SystemTarget TransformationPotential Advantage
Advanced Pd-Ligand Systems Suzuki, Heck, Sonogashira CouplingLower catalyst loading, higher yields, improved functional group tolerance. acs.org
Cobalt-based Catalysts [2+2+2] CycloadditionUse of earth-abundant metals, novel ring construction. rsc.org
Rhodium-based Catalysts C-H Bond Functionalization/ActivationCreation of complex, multicyclic pyridine structures. scispace.com
Ruthenium-based Catalysts Domino C-O/C-N/C-C Bond FormationSynthesis of complex bipyridone structures from bromopyridines. mdpi.com

This table provides an overview of emerging catalyst systems and their potential applications in transforming substituted pyridines.

Targeted Drug Discovery Based on Pyridine Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. rsc.orgnih.govlifechemicals.com Its ability to act as a hydrogen bond acceptor and its solubility-enhancing properties make it a desirable component in drug design. nih.govresearchgate.net this compound is an ideal starting block for building libraries of novel compounds for drug discovery programs.

Future research will focus on using this compound as a versatile intermediate to synthesize molecules aimed at specific biological targets. The bromine atom allows for the strategic introduction of various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core to optimize binding to targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. mdpi.com For example, derivatives of nitropyridines have been synthesized as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both significant targets in oncology and inflammatory diseases. nih.gov

The development of new pyridine-based derivatives is also crucial in the fight against multidrug-resistant pathogens. nih.gov By systematically modifying the structure of this compound, medicinal chemists can generate novel candidates for antibacterial and antifungal agents. nih.gov

Therapeutic AreaTarget Class ExampleRole of Pyridine Scaffold
Oncology Kinase Inhibitors (e.g., JAK2)Core scaffold for building molecules that fit into enzyme active sites. nih.gov
Infectious Diseases Various Bacterial/Fungal ProteinsProvides a platform for developing agents against resistant microbes. nih.gov
Neurodegenerative Diseases Various CNS TargetsThe scaffold is present in drugs for Alzheimer's and myasthenia gravis. nih.govlifechemicals.com
Inflammatory Diseases Enzyme Inhibitors (e.g., GSK3)Serves as a key building block for anti-inflammatory agents. nih.gov

This table illustrates the potential applications of pyridine scaffolds, derivable from this compound, in various areas of drug discovery.

Integration into Complex Polymeric or Supramolecular Systems

The unique electronic properties and Lewis basicity of the pyridine nitrogen atom make it an attractive component for advanced materials. nih.gov Future research will explore the incorporation of this compound derivatives into polymers and self-assembling supramolecular systems.

By first converting the bromo- group into a polymerizable functional group (e.g., a vinyl or norbornene moiety), this compound can serve as a functional monomer. Pyridine-containing polymers are promising for applications such as the capture of contaminants, as supports for recyclable catalysts, and in the self-assembly of block copolymers. nih.gov However, the innate basicity of the pyridine can interfere with transition-metal polymerization catalysts. A key research direction is the design of monomers where steric hindrance around the nitrogen atom allows for controlled polymerization, such as in Ring-Opening Metathesis Polymerization (ROMP). nih.gov Functionalized electron-rich pyridines have also been investigated as initiators for epoxy homopolymerization. chemrxiv.org

In supramolecular chemistry, pyridine-amide ligands are known to form a variety of discrete molecular assemblies through coordination with metal ions. rsc.org The structure of this compound provides a template for creating new ligands that can direct the formation of complex, functional architectures like molecular cages or wires. These systems are architecture-dependent and have potential applications in catalysis, sensing, and molecular recognition. rsc.orgacs.org

Sustainable Synthesis and Process Optimization

In line with the growing emphasis on green chemistry, a significant future research avenue is the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. rasayanjournal.co.in This involves minimizing waste, reducing energy consumption, and using less hazardous reagents.

Key strategies include the design of one-pot, multicomponent reactions (MCRs) where multiple chemical bonds are formed in a single operation, thereby reducing the need for intermediate purification steps and solvent usage. rasayanjournal.co.innih.gov The use of microwave-assisted synthesis is another promising approach, as it often leads to dramatically shorter reaction times and higher yields compared to conventional heating. nih.govnih.gov

Process optimization through automation and machine learning is also an emerging frontier. Continuous flow chemistry offers precise control over reaction parameters, leading to improved reproducibility and scalability. ucla.edu When combined with Bayesian optimization algorithms, it is possible to rapidly identify the optimal conditions (e.g., temperature, concentration, residence time) for a given reaction, accelerating the development of efficient synthetic routes. ucla.edu Furthermore, developing synthetic pathways that avoid toxic reagents or harsh conditions, such as the multi-step synthesis of 5-bromo-2-methylpyridine (B113479) from 5-nitro-2-chloropyridine which bypasses the issues of older methods, is a key goal for industrial-scale production. google.com

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-methoxy-2-methylpyridine?

  • Methodological Answer: The compound is typically synthesized via bromination of methoxy-methylpyridine precursors. For example, bromination of 3-methoxy-2-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) targets the electron-rich C5 position of the pyridine ring. Alternatively, nucleophilic substitution on pre-brominated intermediates (e.g., 5-bromo-2-chloro-3-methoxypyridine) with methylating agents like methyl iodide can introduce the methyl group .

Q. How is this compound characterized in terms of purity and structural confirmation?

  • Methodological Answer: Characterization employs techniques such as:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl at C2, methoxy at C3, bromine at C5).
  • HPLC with UV detection (λ ~254 nm) for purity assessment (>95% as per commercial standards).
  • Mass spectrometry (HRMS) to verify molecular weight (202.05 g/mol) and isotopic patterns .

Q. What are the reactive sites in this compound for nucleophilic substitution?

  • Methodological Answer:
  • The C5 bromine is highly reactive toward Suzuki-Miyaura cross-coupling due to its position adjacent to the electron-withdrawing methoxy group.
  • The C2 methyl group can undergo oxidation (e.g., KMnO₄) to a carboxylic acid under acidic conditions.
  • Steric hindrance from the C3 methoxy group limits reactivity at C4 and C6 positions .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer:
  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require PPE (gloves, goggles, fume hood).
  • Storage : Room temperature in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify this compound?

  • Methodological Answer: The C5 bromine participates in Pd-catalyzed couplings with boronic acids (e.g., aryl or heteroaryl boronic acids). Optimal conditions:
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ in THF/H₂O at 80–100°C.
  • Yields vary (60–85%) depending on steric/electronic effects of the boronic acid .

Q. What strategies are used to design multi-step syntheses using this compound as a building block?

  • Methodological Answer:
  • Stepwise functionalization : Bromine substitution followed by methyl group oxidation (e.g., to carboxylic acid) enables sequential derivatization.
  • Protecting groups : Temporary protection of the methoxy group (e.g., silylation) allows selective reactions at other positions .

Q. How to resolve contradictions in reported reaction yields for its derivatives?

  • Methodological Answer: Discrepancies in yields (e.g., 50% vs. 80%) may arise from:
  • Catalyst loading (0.5–5 mol% Pd).
  • Solvent polarity (DMSO vs. THF).
  • Purification methods (column chromatography vs. recrystallization). Replicating conditions with rigorous exclusion of moisture/oxygen is critical .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer: It serves as a scaffold for:
  • Kinase inhibitors : The pyridine core mimics ATP-binding motifs.
  • Antimicrobial agents : Derivatives with substituted aryl groups (via cross-coupling) show activity against Gram-positive bacteria .

Q. How can computational modeling predict its reactivity?

  • Methodological Answer:
  • DFT calculations (e.g., Gaussian 16) map electron density to identify electrophilic/nucleophilic sites.
  • logP analysis (experimental: 2.16) predicts solubility and membrane permeability for drug design .

Q. What are the challenges in synthesizing derivatives with multiple functional groups?

  • Methodological Answer:
  • Functional group compatibility : Methoxy groups are sensitive to strong acids/bases.
  • Regioselectivity : Competing reactions at C5 bromine and C2 methyl require orthogonal protecting groups (e.g., SEM for methoxy) .

Q. Key Research Findings

  • Synthetic Flexibility : The compound’s bromine and methoxy groups enable diverse derivatization, making it a versatile intermediate for heterocyclic chemistry .
  • Biological Relevance : Derivatives exhibit promise in targeting bacterial pathogens and kinase-driven cancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.